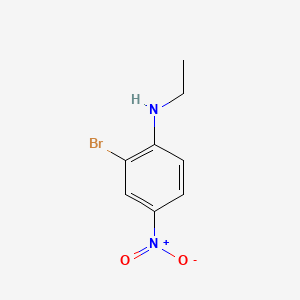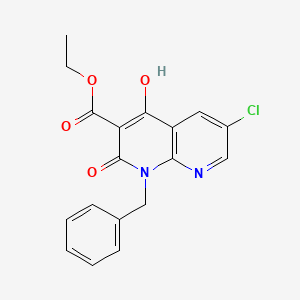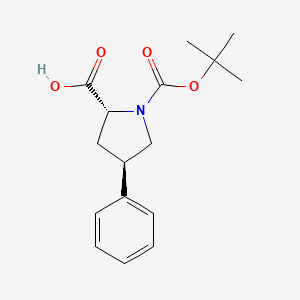
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is a peptide sequence that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide sequence has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is not fully understood. However, it has been shown to interact with various cellular components such as mitochondria and cell membranes. It has been suggested that the peptide induces apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production. It has also been suggested that the peptide interacts with cell membranes and alters their fluidity, leading to cell death.
Effets Biochimiques Et Physiologiques
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and have neuroprotective effects. In addition, it has antimicrobial properties and has been shown to inhibit the growth of various bacterial strains. However, the peptide also has limitations in terms of its stability and bioavailability, which can affect its efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods and can be easily modified to improve its stability and bioavailability. However, the peptide also has limitations in terms of its solubility and stability, which can affect its efficacy in vitro.
Orientations Futures
There are several future directions for research on H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH. One direction is to further study its mechanism of action and identify its cellular targets. Another direction is to improve its stability and bioavailability to increase its efficacy in vivo. In addition, further research is needed to explore its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial therapy.
Méthodes De Synthèse
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is a synthetic peptide that can be synthesized using various methods such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing this peptide sequence. In this method, the peptide is synthesized on a solid support using a stepwise process. The amino acids are added one by one to the growing peptide chain, and the protecting groups are removed after each addition to allow for the next amino acid to be added. The peptide is then cleaved from the solid support and purified.
Applications De Recherche Scientifique
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial therapy. This peptide has been studied extensively for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its neuroprotective effects and has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has antimicrobial properties and has been studied for its potential use in treating bacterial infections.
Propriétés
Numéro CAS |
118720-30-2 |
|---|---|
Nom du produit |
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH |
Formule moléculaire |
C93H156N26O19S2 |
Poids moléculaire |
2006.554 |
InChI |
InChI=1S/C93H156N26O19S2/c1-14-52(10)74(119-90(136)76(54(12)16-3)118-86(132)68(44-56-46-104-60-27-18-17-25-58(56)60)112-80(126)62(29-23-38-102-92(98)99)107-77(123)59(96)26-19-21-36-94)88(134)114-65(41-49(4)5)78(124)105-47-72(122)106-66(42-50(6)7)83(129)113-69(45-71(97)121)85(131)108-61(28-20-22-37-95)82(128)117-75(53(11)15-2)89(135)116-73(51(8)9)87(133)110-63(30-24-39-103-93(100)101)79(125)109-64(35-40-140-13)81(127)111-67(43-55-31-33-57(120)34-32-55)84(130)115-70(48-139)91(137)138/h17-18,25,27,31-34,46,49-54,59,61-70,73-76,104,120,139H,14-16,19-24,26,28-30,35-45,47-48,94-96H2,1-13H3,(H2,97,121)(H,105,124)(H,106,122)(H,107,123)(H,108,131)(H,109,125)(H,110,133)(H,111,127)(H,112,126)(H,113,129)(H,114,134)(H,115,130)(H,116,135)(H,117,128)(H,118,132)(H,119,136)(H,137,138)(H4,98,99,102)(H4,100,101,103)/t52-,53-,54-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
Clé InChI |
AXGLPGGMENFMSL-BGJWCWLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)
![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
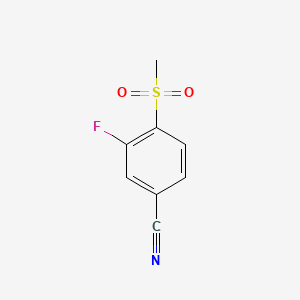
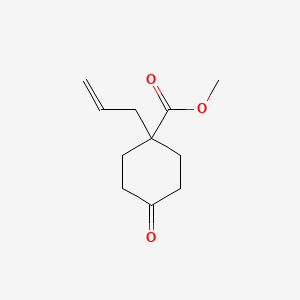

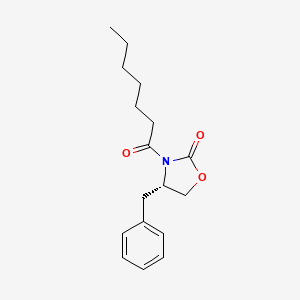
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)
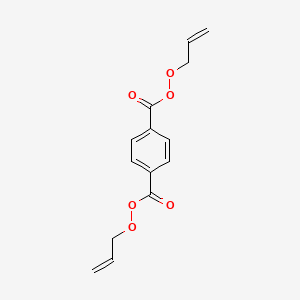
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
